Ethyl [(methylamino)carbonothioyl]carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(methylamino)carbonothioyl]carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with methylamine, followed by the addition of carbon disulfide . The reaction typically occurs under mild conditions and does not require an inert atmosphere .
Industrial Production Methods
These methods often involve the use of carbamoyl chlorides and alcohols or amines under controlled conditions to produce the desired carbamate .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(methylamino)carbonothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates .
Scientific Research Applications
Ethyl [(methylamino)carbonothioyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl [(methylamino)carbonothioyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound may interact with proteins and other biomolecules through covalent or non-covalent interactions, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the methylamino and carbonothioyl groups.
Methyl carbamate: Contains a methyl group instead of an ethyl group.
Thiourea: Contains a similar carbonothioyl group but lacks the carbamate structure.
Uniqueness
Ethyl [(methylamino)carbonothioyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl N-(methylcarbamothioyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-3-9-5(8)7-4(10)6-2/h3H2,1-2H3,(H2,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSZDIQLSVMMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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